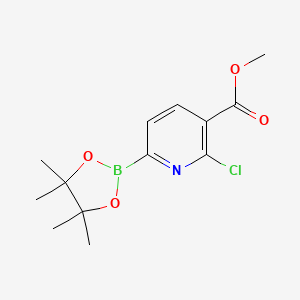

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Description

Properties

Molecular Formula |

C13H17BClNO4 |

|---|---|

Molecular Weight |

297.54 g/mol |

IUPAC Name |

methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-7-6-8(10(15)16-9)11(17)18-5/h6-7H,1-5H3 |

InChI Key |

KRAFKUHXKCEGIC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

General Procedure

This method involves the treatment of methyl 2-chloro-6-halonicotinate (often the bromide or chloride) with a strong base such as n-butyllithium at low temperatures (typically -78 °C) to generate the corresponding lithio intermediate. This intermediate is then reacted with a boron electrophile such as triisopropyl borate or pinacolborane to afford the boronate ester after workup.

Representative Reaction Conditions

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogen-lithium exchange | n-Butyllithium (1.5 equiv), THF, -78 °C, 1 h | - | Performed under inert atmosphere |

| Boronation | Triisopropyl borate or pinacolborane, -78 to 0 °C, 1-2 h | 51-65 | Quenched with aqueous acid, followed by extraction and purification |

| Workup | Acid quench (1 M HCl), extraction with organic solvents | - | Product isolated as colorless solid |

Example from Literature

A similar procedure was reported for the synthesis of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, which shares structural similarity with the nicotinate derivative. In this example, 5-bromo-2-chloropyrimidine was treated with n-butyllithium at -78 °C, followed by addition of triisopropyl borate. After aqueous workup and purification, the boronate ester was obtained in 51% yield. Subsequent treatment with pinacol and magnesium sulfate in toluene at room temperature for 15 h gave the pinacol boronate ester quantitatively.

This approach can be adapted for methyl 2-chloro-6-halonicotinate substrates by adjusting reaction times and temperatures.

Transition Metal-Catalyzed Borylation

General Procedure

An alternative and widely used method is the direct borylation of the chlorinated nicotinate using a transition metal catalyst, typically palladium or nickel complexes, with bis(pinacolato)diboron (B2pin2) as the boron source.

Reaction Conditions

| Catalyst | Boron Source | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(PPh3)4 or Pd2(dba)3 | Bis(pinacolato)diboron | THF, DMSO, EtOH | 60-95 °C | 2-18 h | 33-70 | Requires base like triethylamine or Cs2CO3 |

Example from Literature

A reaction involving 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with tetrahydrofuran-3-amine and triethylamine in ethanol at 95 °C for 2 h, followed by Pd2(dba)3 catalysis in the presence of a phosphine ligand and cesium carbonate, afforded the borylated product in 33% yield after purification.

Although this example is for a pyrimidine derivative, the methodology is applicable to nicotinate analogues with appropriate optimization.

Detailed Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithium-halogen exchange | Methyl 2-chloro-6-bromonicotinate | n-BuLi, triisopropyl borate, THF, -78 °C to 0 °C | 51-65 | High regioselectivity | Requires low temperature, air sensitive |

| Transition metal-catalyzed | Methyl 2-chloro-6-chloronicotinate | Pd catalyst, B2pin2, base, THF or EtOH, 60-95 °C | 33-70 | Mild conditions, scalable | Catalyst cost, possible lower selectivity |

| Pinacol ester formation | Boronic acid intermediate | Pinacol, MgSO4, toluene, room temperature, 15 h | Quantitative | Stabilizes boronate as ester | Additional step, longer reaction time |

Research Discoveries and Optimization Insights

Temperature Control: Low temperatures (-78 °C) during lithium-halogen exchange are critical to avoid side reactions such as lithium-halogen exchange at undesired positions or decomposition of the lithio intermediate.

Choice of Boron Source: Triisopropyl borate is commonly used for initial boronation, followed by conversion to the pinacol boronate ester, which is more stable and easier to handle.

Catalyst and Ligand Effects: In transition metal-catalyzed borylation, the choice of catalyst and ligand significantly affects the yield and selectivity. Pd2(dba)3 with phosphine ligands has shown good activity.

Solvent Effects: Polar aprotic solvents like THF or DMSO facilitate the lithiation and catalytic steps, while toluene is preferred for the pinacol ester formation step.

Purification: Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures are effective for isolating pure methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The chlorine atom in the nicotinate moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols.

Major Products

Coupling Products: Biaryl compounds.

Oxidation Products: Alcohols, phenols.

Substitution Products: Amino or thio derivatives of nicotinate.

Scientific Research Applications

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to participate in various chemical reactions due to the presence of the boronic ester and chloro-nicotinate moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in coupling reactions.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound is compared to structurally related boronate esters, differing in substituent positions, functional groups, and aromatic systems. Key analogs include:

Key Observations :

- Substituent Position : The 6-boronate/2-chloro configuration in the target compound contrasts with analogs like PN-6880 (5-boronate), altering steric and electronic profiles for cross-coupling selectivity.

- Ester Group : Methyl/ethyl esters influence solubility and reactivity. Ethyl derivatives (e.g., ) may exhibit slower hydrolysis rates than methyl esters.

- Backbone Variations : Pyridine vs. nicotinate backbones affect electronic density; the ester group in nicotinate derivatives enhances compatibility with polar reaction conditions.

Reactivity in Cross-Coupling Reactions

The target compound’s chloro and boronate groups make it a bifunctional intermediate. Key comparisons:

- Suzuki-Miyaura Coupling : The 6-boronate group participates in coupling with aryl halides, while the 2-chloro group can undergo further substitution. Analog PN-6880 (5-boronate) showed lower yields in coupling with sterically hindered partners due to proximity of substituents.

- C-H Borylation : Unlike simpler pyridine analogs (e.g., 6-chloro-2-boronate pyridine), the nicotinate ester in the target compound may direct C-H activation to specific positions, as seen in iridium-catalyzed borylation studies.

Stability and Handling

- The pinacol boronate group confers stability against protodeboronation, but the chloro substituent may increase susceptibility to hydrolysis under acidic conditions. Ethyl ester analogs () show improved shelf life compared to methyl esters.

Biological Activity

Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS No. 1622216-97-0) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C13H17BClNO4

- Molecular Weight : 297.54 g/mol

- Structural Characteristics : The compound features a chlorinated pyridine ring and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets involved in various signaling pathways. The presence of the dioxaborolane group suggests potential interactions with nucleophiles and may facilitate the compound's activity in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

- In vitro Studies : Research involving cell lines has shown that derivatives of this compound can inhibit cell proliferation in various cancer types.

- Mechanistic Insights : The inhibition of key signaling pathways involved in cell survival and proliferation has been observed.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases:

- Cell Culture Models : Experiments have demonstrated that the compound can protect neuronal cells from apoptosis induced by toxic agents.

- Animal Models : In vivo studies suggest that it may reduce neuroinflammation and promote neuronal survival.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Neuroprotection

A research article highlighted the neuroprotective effects of this compound in an animal model of Parkinson's disease. The study found that treatment with the compound led to a marked decrease in dopaminergic neuron loss and improved motor function scores compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling or borylation reactions. Key parameters include:

- Catalysts : Pd(OAc)₂, Pd(PPh₃)₄, or NiCl₂(dppe) for Suzuki-Miyaura coupling .

- Bases : K₂CO₃, Na₂CO₃, or CsF to facilitate transmetalation .

- Solvents : Anhydrous DMF, THF, or DMSO under inert atmosphere (N₂/Ar) .

- Temperature : 80–110°C for 12–24 hours .

- Example : Coupling with methyl 4-bromobenzoate using Pd(OAc)₂/K₂CO₃ in DMF at 100°C yields 91% product .

Q. How can researchers purify this compound to achieve ≥97% purity?

- Methodology :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to separate boronic ester byproducts .

- Recrystallization : Employ methanol/water mixtures to isolate crystalline product .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹¹B NMR for boron-containing impurities) .

Q. What storage conditions ensure compound stability?

- Guidelines :

- Store under inert gas (Ar) at –20°C in amber vials to prevent hydrolysis of the boronic ester .

- Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How does the boronic ester moiety influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The dioxaborolane group enhances stability and facilitates transmetalation in Suzuki-Miyaura couplings. The steric bulk of tetramethyl groups slows hydrolysis but may reduce reactivity with sterically hindered aryl halides .

- Experimental Design : Compare coupling rates with phenylboronic acid analogs using kinetic studies (e.g., in situ NMR monitoring) to quantify steric/electronic effects .

Q. How can oxidation pathways be leveraged to modify the compound’s functionality?

- Methodology :

- Oxidizing Agents :

| Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | 6-Boroniconic acid nicotinate | RT, 12 h |

| NaIO₄ | Hydroxylated derivatives | Acidic biphasic |

- Application : Use oxidized products as intermediates for bioconjugation or further functionalization .

Q. How to resolve contradictions in reported coupling efficiencies (e.g., 91% vs. lower yields)?

- Troubleshooting :

- Catalyst Loading : Optimize Pd concentrations (0.5–5 mol%) to balance cost and efficiency .

- Solvent Purity : Ensure anhydrous conditions; trace water deactivates catalysts .

- Substrate Compatibility : Test alternative bases (e.g., CsF for electron-deficient aryl halides) .

Q. What strategies enable its use in polymer chemistry?

- Applications :

- Conjugated Polymers : Incorporate via Suzuki-Miyaura polymerization to create π-conjugated backbones for optoelectronics .

- Self-Healing Materials : Exploit boronic ester dynamic covalent chemistry for reversible cross-linking .

Q. How to assess biological activity in drug discovery pipelines?

- Protocols :

- In Vitro Screening : Test against kinase targets (e.g., VEGF receptors) using fluorescence polarization assays .

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactors) .

- Toxicity Profiling : Use zebrafish models to assess developmental toxicity at 10–100 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.